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Executive Summary

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has
emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.
[1][2][3] Unlike classic oncogenic drivers that are often mutated or amplified, AXL is typically
upregulated through non-genetic mechanisms in response to therapeutic pressure or
microenvironmental cues, such as hypoxia.[4][5] Its activation, primarily through its ligand
Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways,
including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival,
proliferation, migration, and immune evasion.[4][6][7] AXL's profound involvement in the
epithelial-to-mesenchymal transition (EMT) phenotype and its role in fostering an
immunosuppressive tumor microenvironment further underscore its significance as a
therapeutic target.[3][8][9] Consequently, a diverse array of therapeutic agents, including small
molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies (mAbs), and antibody-drug
conjugates (ADCs), are in various stages of preclinical and clinical development to counteract
AXL-driven malignancy.[10][11] This guide provides a comprehensive overview of AXL biology,
its role in oncology, current therapeutic strategies, and key experimental protocols for its
investigation.

AXL Biology: Structure, Ligand, and Activation
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AXL is a transmembrane receptor consisting of an extracellular domain with two
immunoglobulin-like (IgL) domains and two fibronectin type Il (FNIII) domains, a single
transmembrane helix, and an intracellular tyrosine kinase domain.[1][12]

Ligand-Dependent Activation: The primary endogenous ligand for AXL is Gas6.[13] Gas6 binds
to the IgL domains of AXL with a 1:1 stoichiometry, inducing receptor dimerization with another
Gas6-AXL complex.[7][13] This dimerization leads to trans-autophosphorylation of specific
tyrosine residues within the intracellular kinase domain (Y779, Y821, Y866), creating docking
sites for various downstream signaling molecules.[14]

Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can
occur through:

» Receptor Overexpression: High levels of AXL on the cell surface can lead to spontaneous
homodimerization and activation.[11]

» Heterodimerization: AXL can form heterodimers with other receptors, both within the TAM
family (e.g., TYRO3) and with other receptor tyrosine kinases like EGFR, HER2, and c-MET.
[4][14][15] This interaction can lead to transactivation and diversification of downstream
signaling, often contributing to drug resistance.[14][16]

o Environmental Stress: Conditions such as oxidative stress can induce AXL phosphorylation
and activation.[1]

AXL Signaling Pathways

Once activated, AXL initiates several key signaling cascades that are fundamental to cancer
progression:

e PIBK/AKT/mTOR Pathway: Recruitment of the p85 regulatory subunit of PI3K to
phosphorylated AXL (specifically at Tyr821) activates the AKT pathway, a central regulator of
cell survival, proliferation, and metabolism.[13][14][16]

 MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the
activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and
differentiation.[16][17]
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o JAK/STAT Pathway: AXL activation can also lead to the phosphorylation and activation of
STAT transcription factors, promoting the expression of genes involved in cell survival and
proliferation.[4][6][7]

o NF-kB Pathway: AXL signaling can lead to the nuclear translocation of NF-kB, a key
transcription factor for anti-apoptotic and pro-proliferative genes.[4][16]

o Actin Remodeling and Migration: AXL signaling promotes significant actin cytoskeleton
remodeling, leading to the formation of membrane ruffles and increased cell motility, which
are essential for invasion and metastasis.[7][18][19]

Below is a diagram illustrating the core AXL signaling cascade.
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Caption: AXL Signaling Pathway Activation and Downstream Effectors.

The Role of AXL in Oncology
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AXL is broadly implicated in cancer pathogenesis, contributing to multiple hallmarks of cancer.

Its overexpression is frequently correlated with poor prognosis and aggressive disease across

numerous malignancies.[3][20][21]

Key Roles of AXL in Cancer:

Tumor Progression and Metastasis: AXL signaling is a potent driver of cell migration,
invasion, and the EMT program, processes that are critical for metastatic dissemination.[8]
[21][22]

Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of
acquired resistance to a wide range of therapies, including conventional chemotherapy,
targeted agents (e.g., EGFR inhibitors), and immunotherapy.[9][16][20] AXL-mediated
signaling provides bypass routes that allow cancer cells to survive therapeutic insults.[14][16]

Immune Evasion: AXL plays a significant role in creating an immunosuppressive tumor
microenvironment.[3][22] It dampens the innate immune response, for instance by inhibiting
the activity of Natural Killer (NK) cells, and promotes the polarization of macrophages
towards an M2-like, pro-tumorigenic phenotype.[6][23]

Angiogenesis: AXL is expressed on endothelial cells and its signaling contributes to tumor
angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][24]

Data Presentation: AXL in Human Cancers

The following tables summarize quantitative data related to AXL expression, inhibitor potency,

and clinical development status.

Table 1: AXL Overexpression and Prognosis in Various Cancers
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AXL Expression

Correlation with

Cancer Type . Reference(s)
Context Prognosis
Frequently Associated with
Non-Small Cell .
overexpressed, poor survival and
Lung Cancer . . . [5][11][21]
especially in resistance to EGFR
(NSCLC) .
resistant tumors. TKis.
Highly expressed in Correlates with poor
Breast Cancer ) d ) q 21][25][26]
aggressive an rognosis an
(especially TNBC) 9 ) Prog )
metastatic subtypes. chemoresistance.
] Overexpressed in a ) ]
Acute Myeloid o ] Associated with poor
) majority of patient ] [6][21]
Leukemia (AML) overall survival.
samples.
) ) Correlates with
. High expression levels )
Pancreatic Cancer aggressive phenotype  [5][26]
are common.
and poor outcomes.
o Associated with poor
] Overexpression is )
Ovarian Cancer prognosis and [6][21]
frequently observed. )
chemoresistance.
) Highly expressed in Correlates with poor
Glioblastoma [21]

tumor cells.

patient survival.

| Renal Cell Carcinoma (RCC) | Upregulated in tumor tissues. | Associated with metastasis and

poor prognosis. |[5][21] |

Table 2: Preclinical Efficacy of Selected AXL Tyrosine Kinase Inhibitors
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- CelllAssay
Inhibitor Target(s) IC50 /| EC50 Reference(s)
Context
o Cell-based
Bemcentinib . .
AXL 14 nM AXL signaling [27]
(BGB324)
assay (HelLa)
pan-TAM (AXL, Biochemical
RXDX-106 AXL: 0.69 nM _ [27]
TYRO3, MER) kinase assay
Arcus Compound Human AXL: 2.8
AXL HTRF Assay [28]
M nM
Arcus Compound Human AXL: 3.0
AXL HTRF Assay [28]

1]

nM

| Staurosporine | Pan-kinase | 0.9 nM | Radiometric HotSpot™ kinase assay [[29] |

Table 3: Overview of AXL-Targeted Therapies in Development
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Development

Therapeutic . Mechanism of Phase
Modality . . Reference(s)
Agent Action (Representativ
e)
Bemcentinib Small Inhibits AXL Phase I/ (1710271
(BGB324) Molecule TKI kinase activity. Clinical Trials
AXL-targeting o
) ) ) Phase I/1l Clinical
Enapotamab Antibody-Drug antibody delivers )
) ] ) Trial [24][30]
Vedotin Conjugate (ADC) cytotoxic MMAE
(NCT02988817)
payload.
Conditionally
active ADC
Antibody-Drug delivers cytotoxic o
CAB-AXL-ADC ) Preclinical [24]
Conjugate (ADC) agent to tumor
microenvironmen
t.
Blocks receptor
Monoclonal activation and o
YW327.6S2 Preclinical [24]

Antibody (mADb) downstream

signaling.

| ONO-7475 | Small Molecule TKI | Dual AXL/MER inhibitor. | Preclinical [[24] |

Therapeutic Strategies Targeting AXL

The central role of AXL in driving malignancy and resistance has led to the development of
several distinct therapeutic strategies.[11][31]

+ Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents typically bind to the ATP-
binding pocket of the AXL intracellular kinase domain, preventing autophosphorylation and
subsequent downstream signaling.[17] Examples include bemcentinib (BGB324) and
various other compounds in development.[17][27]
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» Monoclonal Antibodies (mAbs): Therapeutic antibodies can target the extracellular domain of
AXL to block Gasé6 binding, thereby preventing ligand-dependent activation. They can also
induce receptor internalization and degradation.[24]

e Antibody-Drug Conjugates (ADCs): ADCs utilize an AXL-specific antibody to selectively
deliver a potent cytotoxic payload (e.g., MMAE) to AXL-expressing tumor cells.[12][24][32]
This approach offers targeted cell killing while minimizing systemic toxicity.[23][30]

e Soluble Receptors (Ligand Traps): These consist of the extracellular domain of AXL, which
acts as a decoy receptor to sequester Gas6 and prevent it from activating cell-surface AXL.
[11][24]

The diagram below illustrates these therapeutic intervention points.
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Caption: Mechanisms of AXL-Targeted Therapeutic Agents.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate AXL
in an oncology research setting.

Protocol: Immunohistochemistry (IHC) for AXL in FFPE
Tissue

This protocol is for the detection of AXL protein expression in formalin-fixed, paraffin-embedded
(FFPE) tumor sections.

o Deparaffinization and Rehydration:

[e]

Bake slides at 60°C for at least 1 hour.[25]

o

Immerse slides in xylene (2 changes, 5 minutes each).[33]

[¢]

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95%,
80%, 70% (3 minutes each).[33]

Rinse with distilled water.

[¢]

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container
with 10 mM sodium citrate buffer (pH 6.0).[25][34]

o Heat to 95-100°C in a microwave or water bath for 20-30 minutes.[34][35]
o Allow slides to cool to room temperature in the buffer for at least 20 minutes.[33]
e Blocking:

o Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide
in methanol for 10-30 minutes.[25][36]
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o Rinse with PBS (Phosphate Buffered Saline).

o Block non-specific binding by incubating with a protein block solution (e.g., 5% normal
goat serum) for 20-30 minutes.[25][34]

e Primary Antibody Incubation:

o Incubate sections with a primary antibody against AXL (e.g., polyclonal anti-AXL) diluted in
antibody diluent.

o Incubation is typically performed overnight at 4°C in a humidified chamber.[25][36]
o Detection:

Rinse slides with PBS.

[¢]

o Incubate with a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 25-30 minutes.
[35]

o Rinse with PBS.

o Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 25-30 minutes.
[35]

o Rinse with PBS.
o Chromogen and Counterstain:

o Develop the signal by adding a chromogen substrate solution, such as 3,3'-
diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached
(typically <10 minutes).[33][35]

o Rinse with distilled water.
o Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[33][35]
o "Blue" the sections in running tap water.

e Dehydration and Mounting:
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o Dehydrate slides through a graded ethanol series and clear in xylene.[33]

o Mount with a permanent mounting medium and coverslip.

Protocol: In Vitro AXL Kinase Assay

This protocol describes a method to measure the kinase activity of AXL and assess the potency
of inhibitors (IC50 determination). This can be performed using various platforms, such as
ADP-GIlo® or LanthaScreen®.[37][38]

» Reagents and Plate Setup:
o Kinase Buffer: A buffer containing MgClz, MnClz, DTT, and BSA.
o Enzyme: Purified, recombinant human AXL kinase domain.
o Substrate: A specific peptide substrate for AXL (e.g., poly[Glu:Tyr] or IRS1-tide).[29][38]
o ATP: Adenosine triphosphate, at a concentration near the Km for AXL.
o Test Compound: Serially diluted AXL inhibitor.
o Plate: 96-well or 384-well assay plate.
o Assay Procedure:
o Add kinase buffer to all wells.

o Add serially diluted test compound to appropriate wells. Include "no inhibitor" (positive
control) and "no enzyme" (background) controls.

o Add the AXL enzyme to all wells except the background control.
o Incubate for 10-20 minutes at room temperature to allow compound binding.
o Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.

o Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.
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» Detection (Example using ADP-Glo®):

o Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo® Reagent.
Incubate for 40 minutes.

o Add Kinase Detection Reagent, which converts the newly generated ADP to ATP, and then
uses the new ATP in a luciferase/luciferin reaction to generate a luminescent signal.
Incubate for 30-60 minutes.

o Read luminescence on a plate reader. The signal is directly proportional to AXL kinase
activity.

o Data Analysis:
o Subtract the background signal from all wells.

o Normalize the data by setting the "no inhibitor" control to 100% activity and the highest
inhibitor concentration to 0% activity.

o Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a
four-parameter logistic curve to determine the IC50 value.

Protocol: Transwell Cell Migration Assay

This assay measures the effect of AXL inhibition on the migratory capacity of cancer cells.

o Cell Preparation:

[¢]

Culture cancer cells expressing AXL to ~80% confluency.

[e]

Serum-starve the cells for 12-24 hours to reduce baseline motility.

o

Harvest cells and resuspend them in a serum-free medium at a specific concentration
(e.g., 1 x 103 cells/mL).

o

Pre-treat the cell suspension with the AXL inhibitor or vehicle control for 30-60 minutes.

e Assay Setup:

© 2025 BenchChem. All rights reserved. 13/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Use Transwell inserts with a porous membrane (e.g., 8.0 um pore size).

o Add medium containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber
of the companion plate.

o Add the pre-treated cell suspension to the upper chamber (the Transwell insert). Ensure
the inhibitor/vehicle is present in the upper chamber medium.

e |ncubation:

o Incubate the plate at 37°C in a CO2z incubator for a period sufficient for cell migration (e.g.,
12-48 hours, depending on the cell line).

e Staining and Quantification:

o Carefully remove the medium from the upper chamber.

o Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the
membrane.

o Fix the migrated cells on the bottom surface of the membrane with methanol or
paraformaldehyde.

o Stain the fixed cells with a crystal violet solution.

o Rinse the inserts with water to remove excess stain and allow them to dry.

o Data Analysis:

o

Image multiple random fields of the bottom of the membrane using a microscope.

[¢]

Count the number of migrated cells per field.

[¢]

Calculate the average number of migrated cells for each condition (vehicle vs. inhibitor).

[e]

Express the data as a percentage of migration relative to the vehicle control.

Workflow: Preclinical Evaluation of a Novel AXL Inhibitor
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The following diagram outlines a typical workflow for the preclinical assessment of a new AXL

inhibitor.
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Caption: Standard Preclinical Workflow for AXL Inhibitor Development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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